![molecular formula C27H41NOSi B14752906 [Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-tert-butyl-dimethylsilane](/img/structure/B14752906.png)
[Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-tert-butyl-dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-tert-butyl-dimethylsilane is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and is substituted with dimethylphenyl groups and a tert-butyl-dimethylsilane moiety. The presence of these functional groups imparts specific chemical reactivity and stability to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
The synthesis of [Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-tert-butyl-dimethylsilane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of Dimethylphenyl Groups: The dimethylphenyl groups can be introduced via Friedel-Crafts alkylation reactions, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the Tert-Butyl-Dimethylsilane Moiety:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to achieve the desired outcome.
Analyse Des Réactions Chimiques
[Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-tert-butyl-dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the pyrrolidine nitrogen, depending on the reagents and conditions used. Common reagents include halides, sulfonates, and organometallic compounds.
The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
[Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-tert-butyl-dimethylsilane has a wide range of applications in scientific research, including:
Biology: Its unique structural properties make it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the synthesis of advanced materials and specialty chemicals, contributing to the development of new technologies and products.
Mécanisme D'action
The mechanism of action of [Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-tert-butyl-dimethylsilane involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring and dimethylphenyl groups allow it to bind to active sites of enzymes or receptors, modulating their activity. The tert-butyl-dimethylsilane moiety provides steric hindrance and stability, enhancing the compound’s overall efficacy. Detailed studies on its molecular targets and pathways are ongoing, aiming to elucidate its precise mechanism of action.
Comparaison Avec Des Composés Similaires
[Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-tert-butyl-dimethylsilane can be compared with other similar compounds, such as:
(S)-α,α-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol: This compound shares a similar pyrrolidine ring structure but lacks the tert-butyl-dimethylsilane moiety, resulting in different chemical reactivity and applications.
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol: The presence of trifluoromethyl groups in this compound imparts different electronic properties and reactivity compared to the dimethylphenyl groups.
(S)-α,α-Diphenyl-2-pyrrolidinemethanol: This compound has phenyl groups instead of dimethylphenyl groups, leading to variations in steric and electronic effects.
Propriétés
Formule moléculaire |
C27H41NOSi |
|---|---|
Poids moléculaire |
423.7 g/mol |
Nom IUPAC |
[bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C27H41NOSi/c1-19-13-20(2)16-23(15-19)27(25-11-10-12-28-25,29-30(8,9)26(5,6)7)24-17-21(3)14-22(4)18-24/h13-18,25,28H,10-12H2,1-9H3 |
Clé InChI |
SYXXFZLFPWTHCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(C2CCCN2)(C3=CC(=CC(=C3)C)C)O[Si](C)(C)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


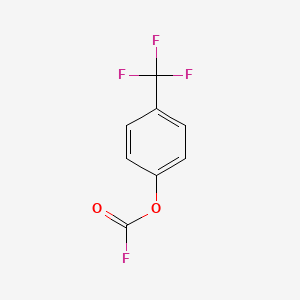
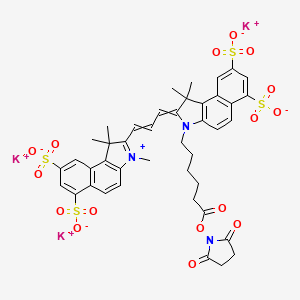
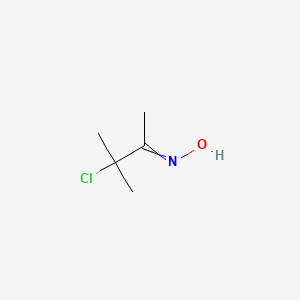
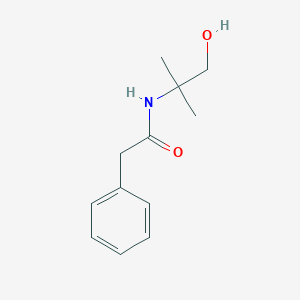

![N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide](/img/structure/B14752857.png)


![4h-Imidazo[1,5,4-de]quinoxaline](/img/structure/B14752864.png)
![N,N-diethylethanamine;5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione](/img/structure/B14752867.png)
![1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane](/img/structure/B14752868.png)
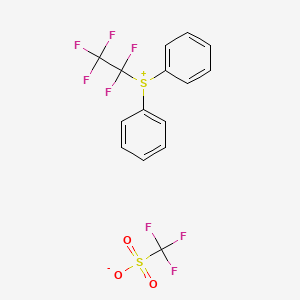

![(2S,6R)-6-[(3R,5R,10S,13R,14R,17R)-3-(2-carboxyacetyl)oxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-3-methylidene-4-oxoheptanoic acid](/img/structure/B14752895.png)
